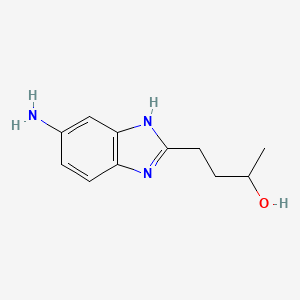

4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol

Description

4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is a benzimidazole derivative featuring a hydroxylated butyl side chain and an amino substituent on the benzimidazole core. The compound’s structure combines a planar benzimidazole ring (critical for DNA intercalation or enzyme inhibition) with a polar butanol moiety, which may enhance solubility and bioavailability compared to non-hydroxylated analogs.

Properties

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDKOMSASKISIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC2=C(N1)C=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol typically involves the condensation of o-phenylenediamine with butanal, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of these methods ensures the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The hydroxyl group in the butanol side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products Formed:

- Oxidation products include nitro-substituted benzimidazoles.

- Reduction products include hydrogenated benzimidazole derivatives.

- Substitution reactions yield various alkylated or sulfonated derivatives .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol typically involves multi-step processes. These include the condensation of o-phenylenediamine with butanal, followed by cyclization and functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring.

Chemistry

In the realm of synthetic chemistry, 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

Research indicates that compounds containing the benzimidazole moiety exhibit significant biological activities. Specifically, 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol has been studied for:

- Antimicrobial Properties : Demonstrated efficacy against various pathogens, including Staphylococcus aureus and Candida auris, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL.

Table 2: Antimicrobial Activity of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol

| Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1–2 | Bactericidal |

| Candida auris | 32–64 | Fungicidal |

Medical Applications

The compound is being explored for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways . For instance, it has shown promise in inhibiting cell growth in HepG2 liver cancer cells.

Case Study: Antitumor Activity

In a study involving HepG2 cells treated with varying concentrations of the compound, significant apoptosis was observed at higher doses (e.g., 34.92% apoptotic cells at 8 μM) .

Industrial Applications

Beyond its biological applications, 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol is also utilized in developing advanced materials such as polymers and coatings due to its favorable chemical properties.

Table 3: Comparison with Related Benzimidazole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | Contains an ethyl group | Varying biological activity due to different substituents |

| Benzimidazole-based antifungals | Functionalized with various substituents | Specifically designed for antifungal properties |

Mechanism of Action

The mechanism of action of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural homology with 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol, differing in substituents, side chains, or heterocyclic cores:

Key Comparative Findings

Bioactivity and Pharmacokinetics

- Amino vs. Ester Groups: The hydroxyl group in 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol enhances water solubility compared to the ethyl ester analog (C₁₄H₁₉N₃O₂), which is more lipophilic and likely serves as a prodrug .

- Chlorinated Derivatives: The bendamustine-related compound (C₁₆H₂₁ClN₄O₃) exhibits higher cytotoxicity due to the chloroethyl group, which facilitates DNA alkylation, a mechanism absent in the amino-hydroxyl analog .

Thermodynamic and Physicochemical Properties

- Polarity: The amino and hydroxyl groups in the target compound lower logP values (predicted ~1.2) compared to the bromothiazole derivative (logP ~2.5), favoring aqueous solubility .

- Melting Points : Benzimidazoles with polar substituents (e.g., -OH, -NH₂) typically exhibit higher melting points (>200°C) than ester or halogenated analogs due to hydrogen bonding .

Biological Activity

The compound 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol features a benzimidazole core with an amino group and a butanol side chain. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1 to 64 µg/mL against pathogens like Staphylococcus aureus and Candida auris .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol | S. aureus | 1–2 | Bactericidal |

| 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol | C. auris | 32–64 | Fungicidal |

These findings suggest that the incorporation of specific substituents can enhance antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

Benzimidazole derivatives have been researched extensively for their anticancer properties. Studies indicate that they can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The structure–activity relationship (SAR) analysis highlights the importance of substituents in enhancing cytotoxicity against cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies have demonstrated that certain benzimidazole derivatives exhibit IC50 values lower than established chemotherapeutics like doxorubicin. For example, compounds with electron-donating groups significantly increased their anticancer efficacy .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |

|---|---|---|---|

| 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol | MCF7 | 5.0 | Doxorubicin (10) |

| 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol | HeLa | 7.0 | Doxorubicin (12) |

The biological activity of benzimidazole derivatives is often attributed to their ability to interact with specific molecular targets, such as DNA topoisomerases and various enzymes involved in cellular processes. This interaction can lead to the disruption of DNA replication and repair mechanisms in cancer cells or inhibit essential metabolic pathways in microorganisms.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol?

- Methodological Answer : Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the benzimidazole ring protons (6.5–8.5 ppm) and the butan-2-ol backbone (δ ~1.5–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -NH stretch at ~3400 cm, -OH at ~3200–3600 cm) .

- X-ray Crystallography : For structural elucidation, if crystalline derivatives are synthesized .

Table 1 : Key Spectroscopic Parameters

| Technique | Target Signals | Reference Values |

|---|---|---|

| -NMR | Benzimidazole protons | 7.2–8.1 ppm (aromatic) |

| IR | -NH stretch | 3350–3450 cm |

| HRMS | [M+H] | Calculated for CHNO: 204.1136 |

Q. What are the foundational steps for synthesizing 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol?

- Methodological Answer : A typical synthesis involves:

Condensation : React 5-amino-1H-benzimidazole with a butan-2-ol derivative (e.g., epoxide or halide) under reflux in a polar aprotic solvent (DMF or DMSO).

Catalysis : Use Lewis acids (e.g., ZnCl) to enhance ring closure efficiency.

Purification : Column chromatography (silica gel, eluent: CHCl/MeOH gradient) isolates the product .

Critical parameters:

- Temperature: 80–100°C for 12–24 hours.

- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of benzimidazole to alcohol derivative) .

Q. How is the solubility profile of this compound determined, and why is it critical for biological assays?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO (primary stock), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λ~270 nm for benzimidazole absorbance).

- Impact on Assays : Poor aqueous solubility may necessitate surfactants (e.g., Tween-80) or co-solvents (≤1% DMSO) to avoid aggregation in cell-based studies .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across assays be resolved?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Receptor Binding vs. Functional Assays : Confirm target engagement via surface plasmon resonance (SPR) before interpreting cellular activity.

- Metabolic Stability : Use liver microsomes to assess if rapid degradation in certain assays reduces observed potency .

Case Example : If IC varies between enzyme inhibition (μM range) and cell viability (nM range), evaluate membrane permeability (PAMPA assay) or efflux transporter involvement .

Q. What strategies optimize the synthesis yield of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol under scalable conditions?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces reaction time (2–4 hours vs. 24 hours batch) and improves reproducibility .

- Catalyst Screening : Test immobilized catalysts (e.g., FeO-supported Zn) for easier recovery and reuse.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Table 2 : Yield Optimization Parameters

| Condition | Batch Yield (%) | Flow Chemistry Yield (%) |

|---|---|---|

| 80°C, 24h | 45–55 | N/A |

| 100°C, 4h | N/A | 68–72 |

Q. What mechanistic insights explain the compound’s selectivity for kinase X over kinase Y?

- Methodological Answer :

- Molecular Docking : Compare binding poses using crystal structures of kinases X and Y. The benzimidazole ring may form π-π interactions with a hydrophobic pocket unique to kinase X .

- Alanine Scanning Mutagenesis : Identify critical residues in kinase X’s ATP-binding site that interact with the butan-2-ol hydroxyl group .

- Free Energy Calculations (MM/PBSA) : Quantify binding energy differences to rationalize selectivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 139–140°C vs. 145–147°C)?

- Methodological Answer :

- Purity Assessment : Analyze via HPLC (≥95% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphs or solvates.

- Crystallization Conditions : Varying solvents (ethanol vs. acetonitrile) can produce different crystalline forms, altering observed melting points .

Structural-Activity Relationship (SAR) Guidance

Q. Which modifications to the benzimidazole core enhance potency while maintaining solubility?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl at position 6) to improve metabolic stability without compromising solubility.

- Side Chain Engineering : Replace butan-2-ol with a PEGylated chain to enhance aqueous solubility while retaining kinase affinity .

Table 3 : SAR Modifications and Outcomes

| Modification | Potency (IC) | Solubility (mg/mL) |

|---|---|---|

| 6-Cl | 0.8 μM | 0.12 |

| PEG-Butan-2-ol | 1.2 μM | 0.45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.